Naftopidil hydrochloride
Descripción general
Descripción
Naftopidil hydrochloride is a selective alpha1-adrenoceptor antagonist . It has been used for the treatment of lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH) . It shows an affinity to α1D-adrenoceptor subtype in addition to a high affinity to α1A-adrenoceptor .
Synthesis Analysis
Naftopidil can be prepared by a two-step route starting with α-naphthol . A systematic synthesis of a 6-component organic-salt alloy of naftopidil with hydroxy-substituted benzoic acids has been reported .Molecular Structure Analysis
The molecular formula of Naftopidil hydrochloride is C24H29ClN2O3. Its average mass is 428.952 Da and its monoisotopic mass is 428.186676 Da .Chemical Reactions Analysis
A flow injection method has been proposed for the determination of naftopidil based upon the oxidation by potassium permanganate in a sulfuric acid medium and sensitized by formaldehyde and formic acid .Physical And Chemical Properties Analysis
The solid-liquid equilibrium of naftopidil dissolved in the binary co-solvent mixtures of (n-propanol + water), (ethanol + water), (isopropanol + water) and (DMSO + water) was acquired using a saturation shake-flask technique .Aplicaciones Científicas De Investigación
1. Anti-Cancer Drug
- Summary of Application: Naftopidil has shown potential as an anti-cancer drug. It has been used for benign prostatic hyperplasia management in Japan, and a retrospective study showed a reduced incidence of prostate cancer in patients prescribed this drug .
- Methods of Application: Naftopidil exerts anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, ex vivo, and in vivo .
- Results or Outcomes: Naftopidil was demonstrated to modulate the expression of Bcl-2 family pro-apoptotic members, which could be used to sensitize cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis .
2. Treatment of Lower Urinary Tract Symptoms (LUTS) due to Benign Prostatic Hyperplasia (BPH)
- Summary of Application: Naftopidil is an α1d-adrenergic receptor antagonist (α1-blocker) used to treat LUTS due to BPH .
- Methods of Application: Two groups of 60 patients each, having LUTS due to BPH, were treated with tamsulosin 0.4 mg and Naftopidil 75 mg for three months .
- Results or Outcomes: The prostate size, post-void residual volume, all the uroflowmetry variables, and the International Prostate Symptom Score (IPSS) Quality of Life (QOL) scores showed a statistically significant improvement (P < 0.001) in both the groups .
3. Suppression of the Micturition Reflex
- Summary of Application: A high concentration of naftopidil reduces the amplitude of evoked EPSCs .
- Methods of Application: The study suggests that this effect does not involve α1-adrenoceptors .
- Results or Outcomes: Inhibition of evoked EPSCs may contribute to suppression of the micturition reflex, together with nociceptive stimulation .
4. Drug Repurposing
- Summary of Application: Naftopidil has been considered for drug repurposing, which involves identifying new applications for drugs already approved for a particular disease .
- Methods of Application: Several studies have demonstrated the potential anti-tumor activity exerted by α1-adrenergic receptor antagonists, renewing interest for naftopidil as an anti-cancer drug .
- Results or Outcomes: Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing .
5. Combination Treatment with Radiotherapy
- Summary of Application: Naftopidil has been used in combination with radiotherapy to increase its efficacy in treating prostate cancer .
- Methods of Application: The study involved combination therapy with radiotherapy and naftopidil on PC-3 human prostate cancer cells .
- Results or Outcomes: The combination therapy induced a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with naftopidil or radiotherapy .
6. Drug Repositioning
- Summary of Application: Naftopidil has been considered for drug repositioning, which involves identifying new applications for drugs already approved for a particular disease .
- Methods of Application: Several studies have demonstrated the potential anti-tumor activity exerted by α1-adrenergic receptor antagonists, renewing interest for naftopidil as an anti-cancer drug .
- Results or Outcomes: Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing .
7. Treatment of Lower Urinary Tract Symptoms
- Summary of Application: Naftopidil has been used for the treatment of lower urinary tract symptoms .
- Methods of Application: The study involved the use of Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia .
- Results or Outcomes: The study found that Naftopidil may have resulted in little to no difference in improving urinary symptoms .
Safety And Hazards
Direcciones Futuras
While well-designed, randomized studies are lacking and the optimal dosage of naftopidil is not always completely determined, previous reports have shown that naftopidil has superior efficacy to a placebo and comparable efficacy to other α1-blockers such as tamsulosin . Future studies are needed to determine why the naftopidil treatment lowered BP in HT patients, compared with NT patients .
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naftopidil hydrochloride | |
CAS RN |
57149-08-3 | |
Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.